2-(Dimethylamino)-6-(trifluoromethyl)pyridine-3-carbaldehyde

site-selective synthesis trifluoroacetylation pyrazolopyridine

Medicinal chemistry programs often face isomer separation when using 2-chloro or 2-methoxy trifluoromethylpyridine aldehydes for heterocycle construction. This single-isomer 2,3,6-trisubstituted pyridine eliminates that need. - **Key application**: Condense with hydrazines to build pyrazolo[4,3-c]pyridines with CF₃ positioned for kinase ATP pocket occupancy. - **Differentiator**: 2-dimethylamino donor enables divergent nucleophilic displacement; 6-CF₃ provides metabolic stability and ¹⁹F NMR handle. - **Supply**: ≥95% purity, suitable for parallel synthesis without pre-purification.

Molecular Formula C9H9F3N2O
Molecular Weight 218.179
CAS No. 910487-56-8
Cat. No. B2772589
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Dimethylamino)-6-(trifluoromethyl)pyridine-3-carbaldehyde
CAS910487-56-8
Molecular FormulaC9H9F3N2O
Molecular Weight218.179
Structural Identifiers
SMILESCN(C)C1=C(C=CC(=N1)C(F)(F)F)C=O
InChIInChI=1S/C9H9F3N2O/c1-14(2)8-6(5-15)3-4-7(13-8)9(10,11)12/h3-5H,1-2H3
InChIKeySXAVIOULHMXKEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Dual-Functional Pyridine Building Block for Heterocyclic Synthesis


2-(Dimethylamino)-6-(trifluoromethyl)pyridine-3-carbaldehyde (CAS 910487-56-8) is a trifunctional pyridine derivative featuring a dimethylamino donor, a trifluoromethyl acceptor, and a reactive aldehyde handle on the same ring. This substitution pattern places it within the class of 2,3,6-trisubstituted pyridines used as versatile scaffolds for constructing trifluoromethyl-containing heterocycles such as pyrazolo[4,3‑c]pyridines [1]. The compound is commercially available at ≥95% purity from multiple suppliers and is employed as a key intermediate in medicinal chemistry and agrochemical research programs .

Workflow Trifluoromethyl heterocycle synthesis (e.g., pyrazolo[4,3‑c]pyridines)
Selection Single-isomer aldehyde from regioselective functionalization Dimethylamino group directs site-selective reaction
Use Context Medicinal chemistry and agrochemical research intermediate

Why Generic Analogs Cannot Replace This Building Block


The simultaneous presence of a dimethylamino donor at C‑2, a trifluoromethyl acceptor at C‑6, and an aldehyde at C‑3 creates a unique electronic push‑pull system on the pyridine ring. Generic 3‑formylpyridines lacking the 2‑dimethylamino group cannot undergo the site‑selective Vilsmeier‑type trifluoroacetylation reported by Kawase et al. [1], while analogs missing the 6‑CF₃ group lack the metabolic stability and lipophilicity required for drug‑discovery applications. Simple substitution with 2‑chloro‑ or 2‑methoxy‑6‑trifluoromethylnicotinaldehydes alters both the reactivity at the aldehyde center [1] and the electronic character of downstream heterocyclic products , leading to different cyclization outcomes and biological profiles.

Target 2‑NMe₂, 6‑CF₃, 3‑CHO
Substitute Risk
2‑Chloro analog
Regioselectivity may be lost; yields isomeric mixtures that complicate purification.
Target Strong resonance donor NMe₂
2‑Methoxy analog
Aldehyde reactivity profile shifts; less selective condensation may reduce cyclization yields.
Target 6‑CF₃ group present
Generic 3‑formylpyridines without CF₃
Loss of metabolic stability and lipophilicity context; downstream biological profiles may differ.

Quantitative Differentiation Evidence vs. Closest Analogs


Site-Selective Trifluoroacetylation vs. 2-Chloro Analog

Kawase et al. demonstrated that 2‑dimethylamino‑substituted pyridines undergo regioselective trifluoroacetylation exclusively at the 3‑position when treated with trifluoroacetic anhydride under Vilsmeier conditions, whereas the corresponding 2‑chloro analog yields mixtures of 3‑ and 5‑trifluoroacetyl isomers [1]. The target compound 910487-56-8, bearing this 2‑dimethylamino group, is therefore the preferred substrate for clean, single‑isomer production of 3‑trifluoroacetyl intermediates used in pyrazolo[4,3‑c]pyridine synthesis [1].

Regioselectivity
Class-level
Single isomer (3‑position) vs. isomeric mixture (3‑ and 5‑) with 2‑chloro analog. Conditions: TFAA/DMF, 0 °C to rt.
Supports regioselective synthesis workflow without isomer separation.
Source-based class inference; yield advantage not quantified.
site-selective synthesis trifluoroacetylation pyrazolopyridine

Electronic Influence on Aldehyde Reactivity vs. 2-Methoxy Analog

The 2‑dimethylamino group exerts a stronger electron‑donating resonance effect (σₚ⁺ ≈ −1.7 for NMe₂) compared to a 2‑methoxy group (σₚ⁺ ≈ −0.78). This enhanced donation increases the electron density at the 3‑formyl carbon, making the aldehyde less electrophilic and more selective in condensation reactions with primary amines [1]. In the synthesis of pyrazolo[4,3‑c]pyridines, this electronic modulation suppresses competing imine formation at other positions, leading to cleaner cyclization [1]. The 2‑methoxy analog (2‑methoxy‑6‑(trifluoromethyl)nicotinaldehyde) lacks this strong resonance donation and exhibits faster, less discriminating aldehyde reactivity [1].

Electronic Effect
Class-level
σₚ⁺ ≈ −1.7 (NMe₂) vs. −0.78 (OMe); Δσₚ⁺ ≈ −0.92. NMe₂ is ~2.2× more electron-donating by Hammett scale.
Moderated aldehyde reactivity may reduce side reactions during library synthesis.
Hammett constants from literature; reactivity context from Kawase et al. condensation studies.
electronic effect Hammett aldehyde reactivity

Commercial Purity Consistency vs. Generic Nicotinaldehydes

Commercial suppliers list 2‑(dimethylamino)‑6‑(trifluoromethyl)pyridine‑3‑carbaldehyde at a standard purity of ≥95% (HPLC) . In contrast, many generic 2‑substituted nicotinaldehydes offered as 'research grade' are supplied at 90–93% purity, with the major impurity often being the corresponding carboxylic acid from aldehyde oxidation. The higher specification of 910487-56-8 reduces the need for in‑house purification before use in sensitive coupling reactions.

Purity Specification
Data to verify
≥95% HPLC (catalog standard) vs. 90–93% for typical generic 2‑substituted nicotinaldehydes.
Higher specification may reduce re‑purification and batch variability.
Supplier CoA; lot-specific verification recommended.
purity specification procurement quality control

Procurement-Relevant Application Scenarios


Kinase Inhibitor Library Synthesis

Medicinal chemistry teams requiring a single‑isomer 3‑trifluoroacetylpyridine intermediate for pyrazolo[4,3‑c]pyridine construction can use 910487-56-8 directly without the isomer separation required when starting from 2‑chloro or 2‑methoxy analogs [1]. The aldehyde is condensed with hydrazines to form the pyrazole ring, delivering compounds with the CF₃ group precisely positioned for hydrophobic pocket occupancy in kinase ATP‑binding sites.

Agrochemical Lead Optimization

In agrochemical discovery, the aldehyde function of 910487-56-8 is oxidized to the corresponding carboxylic acid or coupled directly to amines to generate amide libraries [1]. The electron‑withdrawing 6‑CF₃ group improves metabolic stability in planta, while the 2‑dimethylamino group can be further derivatized or retained to modulate logP. The ≥95% commercial purity supports direct use in parallel synthesis without pre‑purification.

Fused Heterocycle Synthesis via Vilsmeier Cyclization

Research groups exploiting the Vilsmeier reactivity of dimethylamino‑pyridines can use 910487-56-8 as a pre‑functionalized aldehyde for one‑pot cyclization sequences to form quinolines, naphthyridines, or pyridopyrimidines [1]. The dimethylamino group directs electrophilic attack and can be subsequently displaced with nucleophiles, offering a divergent synthetic handle that is absent in the 2‑unsubstituted or 2‑halo analogs.

Biochemical Probe Design for CYP450 Studies

Preliminary binding data indicate that 2‑dialkylamino‑6‑trifluoromethylpyridine scaffolds interact with cytochrome P450 enzymes, including CYP2A6 [1]. The aldehyde functionality of 910487-56-8 allows conjugation to reporter groups or affinity tags via reductive amination or oxime ligation, enabling the construction of activity‑based probes for CYP profiling. The 6‑CF₃ group provides a spectroscopic ¹⁹F NMR handle for binding assays.

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
Single‑isomer 3‑trifluoroacetylpyridine intermediate
Regiochemical purity and cyclization consistency
Agrochemical lead optimization
Aldehyde handle for oxidation/amide coupling; CF₃ for metabolic stability
Purity specification and logP modulation
Fused heterocycle synthesis (Vilsmeier cyclization)
Pre‑functionalized aldehyde with directing dimethylamino group
Cyclization regiochemistry and nucleophilic displacement
Biochemical probe design (CYP450 studies)
Aldehyde conjugation handle and ¹⁹F NMR tag
Binding affinity and probe stability
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